molecular formula C14H19ClN2O2 B123958 ethyl (2E)-2-[(4-tert-butylphenyl)hydrazinylidene]-2-chloroacetate CAS No. 148367-96-8

ethyl (2E)-2-[(4-tert-butylphenyl)hydrazinylidene]-2-chloroacetate

Cat. No. B123958
M. Wt: 282.76 g/mol
InChI Key: IBJFFXBTMRQSCP-SFQUDFHCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (2E)-2-[(4-tert-butylphenyl)hydrazinylidene]-2-chloroacetate, also known as ethyl 2-chloro-2-[(4-tert-butylphenyl)hydrazono]acetate, is an organic compound that belongs to the class of azo compounds. It is a yellow crystalline solid that is used in scientific research for its potential pharmacological properties.

Mechanism Of Action

The mechanism of action of ethyl (2E)-2-[(4-tert-butylphenyl)hydrazinylidene]-2-chloroacetate (2E)-2-[(4-tert-butylphenyl)hydrazinylidene]-2-chloroacetate is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as topoisomerase II and histone deacetylase, which are involved in DNA replication and gene expression. In addition, it has been shown to induce oxidative stress and DNA damage in cancer cells, leading to their death.

Biochemical And Physiological Effects

Ethyl (2E)-2-[(4-tert-butylphenyl)hydrazinylidene]-2-chloroacetate has been found to have several biochemical and physiological effects. It has been shown to increase the levels of reactive oxygen species, which can cause oxidative stress and DNA damage in cancer cells. It has also been found to decrease the levels of certain proteins involved in cell cycle regulation and DNA repair, leading to cell death. In addition, it has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.

Advantages And Limitations For Lab Experiments

One advantage of using ethyl (2E)-2-[(4-tert-butylphenyl)hydrazinylidene]-2-chloroacetate (2E)-2-[(4-tert-butylphenyl)hydrazinylidene]-2-chloroacetate in lab experiments is its potential as an anticancer agent. It has been shown to be effective against various cancer cell lines, making it a promising candidate for further study. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use as a therapeutic agent.

Future Directions

There are several future directions for research on ethyl (2E)-2-[(4-tert-butylphenyl)hydrazinylidene]-2-chloroacetate (2E)-2-[(4-tert-butylphenyl)hydrazinylidene]-2-chloroacetate. One direction is to further investigate its mechanism of action, particularly its effects on DNA replication and gene expression. Another direction is to optimize its use as an anticancer agent, such as by developing more potent derivatives or combination therapies. In addition, it may be interesting to study its potential as a treatment for other diseases, such as neurodegenerative disorders or infectious diseases.

Synthesis Methods

The synthesis of ethyl (2E)-2-[(4-tert-butylphenyl)hydrazinylidene]-2-chloroacetate (2E)-2-[(4-tert-butylphenyl)hydrazinylidene]-2-chloroacetate involves the condensation of ethyl (2E)-2-[(4-tert-butylphenyl)hydrazinylidene]-2-chloroacetate 2-chloroacetate with 4-tert-butylaniline in the presence of a base, such as sodium hydride or potassium carbonate. The resulting product is then treated with hydrazine hydrate to form the final compound. The overall reaction can be represented as follows:

Scientific Research Applications

Ethyl (2E)-2-[(4-tert-butylphenyl)hydrazinylidene]-2-chloroacetate has been studied for its potential pharmacological properties, particularly as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, it has been found to induce apoptosis, or programmed cell death, in cancer cells.

properties

CAS RN

148367-96-8

Product Name

ethyl (2E)-2-[(4-tert-butylphenyl)hydrazinylidene]-2-chloroacetate

Molecular Formula

C14H19ClN2O2

Molecular Weight

282.76 g/mol

IUPAC Name

ethyl (2E)-2-[(4-tert-butylphenyl)hydrazinylidene]-2-chloroacetate

InChI

InChI=1S/C14H19ClN2O2/c1-5-19-13(18)12(15)17-16-11-8-6-10(7-9-11)14(2,3)4/h6-9,16H,5H2,1-4H3/b17-12+

InChI Key

IBJFFXBTMRQSCP-SFQUDFHCSA-N

Isomeric SMILES

CCOC(=O)/C(=N\NC1=CC=C(C=C1)C(C)(C)C)/Cl

SMILES

CCOC(=O)C(=NNC1=CC=C(C=C1)C(C)(C)C)Cl

Canonical SMILES

CCOC(=O)C(=NNC1=CC=C(C=C1)C(C)(C)C)Cl

Origin of Product

United States

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